
Tim-3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TIM-3-IN-2 is a small-molecule inhibitor targeting T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), an immune checkpoint receptor implicated in immune tolerance and tumor evasion. It inhibits TIM-3 interactions with its ligands, including phosphatidylserine (PtdSer), carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and galectin-9 (Gal-9), thereby reversing TIM-3-mediated suppression of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TIM-3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process to a larger scale, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
General Mechanism of Tim-3 Inhibition
Tim-3 inhibitors typically target its immunoglobulin variable (IgV) domain or disrupt ligand interactions (e.g., galectin-9, CEACAM1, phosphatidylserine) . Key reaction principles include:
-
Competitive binding to the IgV cleft, stabilized by non-canonical disulfide bonds and hydrogen bonds .
-
Disruption of phosphorylation at cytoplasmic tyrosine residues (Y256/Y263), which blocks downstream signaling pathways involving Bat3, Fyn, or STAT1 .
Structural Insights for Inhibitor Design
While "Tim-3-IN-2" is not explicitly described, the search results highlight design strategies for Tim-3 inhibitors:
Table 1: Key Structural Features of Tim-3 Ligands/Inhibitors
Inhibitor Development Case Study: Cyclic Peptide P2
Though distinct from "this compound," the cyclic peptide P2 ( ) exemplifies rational design principles:
-
Functional inhibition : Blocks Tim-3/ligand interactions at submicromolar concentrations (IC50 ~500 nM in cell-free assays) .
-
Mechanism : Mimics antibody paratopes to sterically hinder ligand access to the IgV domain .
Reaction Pathways in Immune Modulation
Tim-3 inhibitors indirectly influence chemical reactions in immune cells:
-
STAT1/CIITA pathway : Inhibition reverses MHC-II suppression in macrophages (∼50% increase in CIITA expression post-Tim-3 blockade) .
-
T-cell reactivation : Co-blockade of Tim-3 and PD-1 enhances IFN-γ production (2–3 fold increase in preclinical models) .
Key Challenges in Tim-3 Inhibitor Chemistry
-
Specificity : Avoiding cross-reactivity with other immune checkpoints (e.g., PD-1, CTLA-4) .
-
Solubility : Peptide-based inhibitors like P2 face bioavailability limitations .
-
Synthetic complexity : Constrained peptides require disulfide bond optimization or backbone cyclization .
Recommendations for Further Research
To address gaps in "this compound" characterization:
-
Conduct SPR or ITC assays to quantify binding kinetics.
-
Perform X-ray crystallography to resolve inhibitor-Tim-3 co-structures.
-
Validate functional inhibition in T-cell suppression assays (e.g., IL-2/IFN-γ release).
Scientific Research Applications
TIM-3-IN-2 has significant applications in scientific research, particularly in the fields of immunology, oncology, and drug development. Some of its key applications include:
Cancer Immunotherapy: this compound is used to study the role of TIM-3 in cancer immunosuppression and to develop potential therapeutic strategies for enhancing anti-tumor immunity.
Autoimmune Diseases: Research on this compound helps in understanding the mechanisms of immune tolerance and developing treatments for autoimmune diseases.
Infectious Diseases: this compound is used to investigate the role of TIM-3 in immune responses to infectious diseases and to develop strategies for modulating immune responses.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting TIM-3 and related pathways.
Mechanism of Action
TIM-3-IN-2 exerts its effects by binding to the TIM-3 protein and blocking its interaction with ligands such as phosphatidylserine, carcinoembryonic antigen-related cell adhesion molecule 1, and galectin-9. This inhibition prevents TIM-3 from exerting its immunosuppressive effects, thereby enhancing T-cell activation and promoting anti-tumor immunity . The molecular targets and pathways involved include the TIM-3 signaling pathway, which plays a critical role in regulating immune responses .
Comparison with Similar Compounds
Molecular Properties :
- Molecular Formula : C₂₅H₂₃N₃O₆
- Molecular Weight : 461.47 g/mol
- CAS Number : 1113126-49-0
- Purity : 98.93%–99.36% (vendor-dependent)
- Solubility : Recommended solvent is DMSO (80 mg/mL or 173.35 mM) .
Applications: TIM-3-IN-2 is used preclinically to study TIM-3's role in autoimmune diseases, inflammatory conditions, and cancer immunotherapy. It restores T-cell function by blocking TIM-3’s immunosuppressive signaling, making it a candidate for combination therapies with other checkpoint inhibitors .
This compound belongs to a growing class of immune checkpoint inhibitors. Below is a comparative analysis with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
Key Insights:
Structural Analogs (TIM-3-Targeting) :
- TIM-3-IN-1 and ML-T7 are early-stage TIM-3 inhibitors with mechanisms presumed similar to this compound but lack detailed molecular or efficacy data . This compound distinguishes itself with validated multi-ligand inhibition (PtdSer, CEACAM1, Gal-9) and higher purity (>99% in some batches) .
Functional Analogs (Different Targets) :
- KRM-III : A T-cell receptor (TCR) inhibitor with anti-inflammatory activity (IC₅₀ = 5 μM). Unlike this compound, it broadly suppresses T-cell proliferation but lacks TIM-3 specificity .
- RRx-001 : A CD47/SIRPα inhibitor that reprograms tumor-associated macrophages (TAMs). While this compound directly targets T-cell exhaustion, RRx-001 enhances phagocytosis and synergizes with chemotherapy .
Preclinical Versatility: Demonstrated efficacy in reversing cytokine suppression in vitro and in vivo, with formulations optimized for both cell-based and animal studies .
Biological Activity
Tim-3 (T-cell immunoglobulin and mucin domain 3) is an immune checkpoint receptor that plays a crucial role in regulating immune responses, particularly in the context of cancer and autoimmune diseases. Tim-3-IN-2 is a small molecule inhibitor that targets Tim-3, aiming to enhance anti-tumor immunity by blocking its inhibitory effects on T cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
Tim-3 functions primarily as an inhibitory receptor expressed on various immune cells, including T cells, dendritic cells (DCs), and macrophages. Upon binding to its ligands—such as Galectin-9—Tim-3 suppresses T cell activation and promotes T cell exhaustion, a state characterized by diminished effector function and increased expression of inhibitory receptors like PD-1 .
This compound acts by disrupting these interactions, thereby restoring T cell activity. The compound's mechanism involves:
- Inhibition of Ligand Binding : By blocking the interaction between Tim-3 and its ligands, particularly Galectin-9, this compound prevents the downstream signaling that leads to T cell apoptosis and dysfunction .
- Restoration of Cytokine Production : Studies indicate that Tim-3 blockade enhances the production of key cytokines such as IFN-γ and TNF-α from activated T cells, which are critical for effective anti-tumor responses .
- Reduction of T Cell Exhaustion : By inhibiting Tim-3 signaling, this compound helps maintain T cell functionality in chronic infection and tumor environments where exhaustion is prevalent .
Efficacy in Preclinical Models
This compound has shown promising results in various preclinical studies:
These findings suggest that the inhibition of Tim-3 can synergize with other checkpoint inhibitors, offering a potential combinatorial approach for cancer immunotherapy.
Case Studies
Several case studies have highlighted the clinical relevance of targeting Tim-3 in cancer therapy:
- Case Study 1: Melanoma Patients
- Case Study 2: Non-Small Cell Lung Cancer
Research Findings
Recent research has expanded our understanding of Tim-3's role in immune regulation:
- Immune Checkpoint Dynamics : Studies indicate that high expression levels of Tim-3 on tumor-infiltrating lymphocytes (TILs) correlate with poor prognosis in various cancers. This highlights the need for effective inhibitors like this compound to reverse this trend .
- Role in Autoimmunity : Dysregulation of Tim-3 has been implicated in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Inhibiting Tim-3 may restore tolerance mechanisms disrupted in these conditions .
Q & A
Basic Research Questions
Q. What experimental approaches validate the inhibitory effects of Tim-3-IN-2 on TIM-3’s interactions with PtdSer, CEACAM1, and Gal-9?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics between TIM-3 and its ligands in the presence of this compound. Competitive ELISA assays can quantify ligand displacement, while structural studies (X-ray crystallography or cryo-EM) elucidate binding mechanisms. Include dose-response curves to determine IC50 values and specificity controls (e.g., unrelated proteins) to confirm target selectivity .
Q. How can researchers establish baseline cytokine profiles affected by this compound in immune cell models?
- Methodological Answer : Isolate primary T-cells or use immortalized cell lines (e.g., Jurkat) and stimulate with anti-CD3/CD27. Treat with this compound across a concentration gradient (e.g., 1 nM–10 µM). Quantify cytokine secretion (e.g., IFN-γ, TNF-α) via ELISA or multiplex assays. Normalize data to vehicle controls and include reference inhibitors (e.g., anti-TIM-3 antibodies) for comparative analysis .
Q. What in vitro assays are optimal for assessing this compound’s reversal of TIM-3-mediated T-cell exhaustion?
- Methodological Answer : Use chronic antigen exposure models (e.g., repeated stimulation with PMA/ionomycin) to induce exhaustion. Measure T-cell reactivation via flow cytometry for markers like CD69/CD25 and intracellular cytokine staining. Include functional readouts such as proliferation (CFSE dilution) and apoptosis (Annexin V/PI staining) .
Advanced Research Questions
Q. How can discrepancies between this compound’s in vitro potency and in vivo efficacy in inflammation models be resolved?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and tissue penetration. Compare cytokine profiles across models using longitudinal sampling and multiplex assays. Utilize conditional TIM-3 knockout models to isolate compound-specific effects. Apply meta-analysis to aggregate data, evaluating variables like dosing regimens and genetic backgrounds .
Q. What strategies differentiate this compound’s effects on TIM-3’s interaction with PtdSer versus CEACAM1 in mixed ligand environments?
- Methodological Answer : Design competition assays using recombinant TIM-3 extracellular domains immobilized on SPR chips. Introduce PtdSer/CEACAM1 in equimolar ratios and quantify this compound’s preferential binding via dissociation constants. Validate with cell-based assays using ligand-specific blocking antibodies .
Q. How can researchers determine synergistic potential between this compound and PD-1/PD-L1 inhibitors in T-cell exhaustion models?
- Methodological Answer : Use primary human T-cells in exhaustion models induced by chronic antigen exposure. Combine this compound with anti-PD-1 antibodies and measure functional outcomes (IFN-γ/TNF-α production) and exhaustion markers (TIM-3/PD-1 co-expression). Apply Chou-Talalay combination index analysis to quantify synergy .
Q. What parameters optimize dose-response studies for this compound in heterogeneous tumor microenvironment models?
- Methodological Answer : Employ 3D co-culture systems with tumor cells, fibroblasts, and immune cells. Test this compound across physiological concentrations (1–100 nM) and assess immune infiltration via imaging flow cytometry. Use RNA-seq to profile TIM-3 downstream pathways (e.g., PI3K/AKT) and validate with phospho-specific antibodies .
Q. Data Analysis & Contradiction Resolution
Q. How should conflicting data on this compound’s dual pro-/anti-inflammatory roles be analyzed?
- Methodological Answer : Stratify data by immune cell subtype (e.g., macrophages vs. T-cells) and activation state (e.g., M1/M2 polarization). Use RNA interference to silence TIM-3 in specific cell populations and compare outcomes. Apply multivariate regression to identify confounding variables (e.g., cytokine crosstalk) .
Q. What statistical frameworks address batch-to-batch variability in this compound’s functional assays?
- Methodological Answer : Implement mixed-effects models to account for inter-experiment variability. Normalize data using Z-score transformation and include internal controls in each batch. Use ANOVA with post-hoc correction for multi-group comparisons .
Q. How can systematic reviews identify knowledge gaps in this compound’s efficacy across cancer types?
- Methodological Answer : Follow PRISMA guidelines with Boolean search strings (e.g., "this compound" AND "tumor microenvironment"). Annotate findings by cancer type and immune contexture. Use bibliometric tools (VOSviewer) to map understudied areas, prioritizing contradictions in TIM-3 signaling .
Q. Experimental Design & Validation
Q. What controls are essential for confirming this compound’s target specificity in vivo?
- Methodological Answer : Include TIM-3 knockout/wild-type littermates and isotype control antibodies. Use tracer compounds (e.g., fluorescently labeled this compound) for biodistribution studies. Validate target engagement via immunoprecipitation of TIM-3-ligand complexes .
Q. How can researchers validate TIM-3 pathway modulation in single-cell RNA-seq datasets post-Tim-3-IN-2 treatment?
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-30-18-9-7-16(8-10-18)24-27-25(34-28-24)17-5-4-6-20(13-17)33-15-23(29)26-21-12-11-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
CHBOMMCWIAPXIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.